![molecular formula C23H15ClF3N3O3 B2381357 N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 1023539-12-9](/img/structure/B2381357.png)
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide” is a chemical compound with the molecular formula C20H12Cl2F6N4O2 . It is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethylpyridine group, which contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Agrochemicals
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: and its derivatives serve as key structural motifs in agrochemicals. Specifically, trifluoromethylpyridines (TFMPs) play a crucial role in protecting crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds owe their biological activity to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval. Additionally, numerous candidates are currently undergoing clinical trials. The distinct properties of TFMPs contribute to their potential therapeutic effects, making them an exciting area of research .
Bacterial Phosphopantetheinyl Transferase Inhibitors
One specific compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) , stands out as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase). By attenuating secondary metabolism, ML267 effectively thwarts bacterial growth. Targeting both AcpS-PPTase and Sfp-PPTase simultaneously is crucial for developing viable antibacterial agents .
Antimicrobial Potential
Derivatives of this compound, such as compounds 1a and 1b , have demonstrated good antimicrobial potential. These findings highlight the relevance of exploring their use in combating microbial infections .
Functional Materials
Fluorinated organic compounds, including those containing trifluoromethyl groups, play a pivotal role in functional materials. As the crop protection industry increasingly adopts fluorinated pesticides, compounds like MFCD00245945 contribute to the development of novel materials .
Vapor-Phase Reactions
The vapor-phase reaction of MFCD00245945 and related compounds offers an avenue for further exploration. Investigating their behavior under specific conditions may reveal additional applications .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O3/c1-13-19(20(30-33-13)14-5-3-2-4-6-14)21(31)29-16-7-9-17(10-8-16)32-22-18(24)11-15(12-28-22)23(25,26)27/h2-12H,1H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVHKILTUOFOBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Azabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2381274.png)
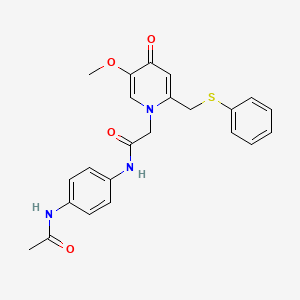
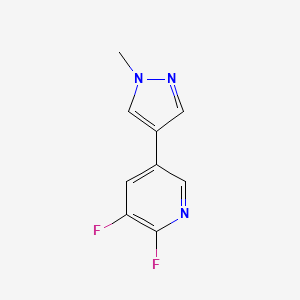
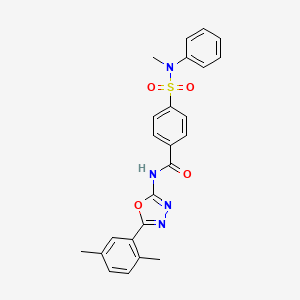
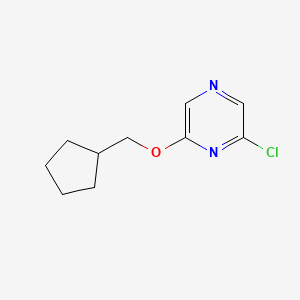
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2381282.png)
![N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2381285.png)

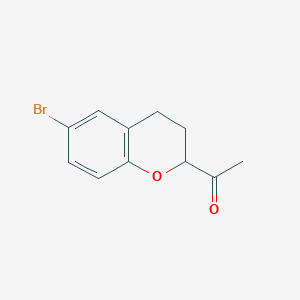
![N-(4-methylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2381289.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2381290.png)

![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)
![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)